ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate

Heterocyclic Synthesis 2-Pyridone Synthesis Tandem Cyclization

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate (CAS 610757-40-9) is a synthetic intermediate belonging to the cyanoacetate class, featuring a distinctive bipyridine-derived ylidene group. This structural motif places it within the broader family of conjugated polycyano compounds, which are frequently employed in the construction of push-pull chromophores, chemosensors, and heterocyclic frameworks.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 610757-40-9
Cat. No. B2935743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate
CAS610757-40-9
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCCOC(=O)C(=C1C=C(N(C(=C1)C)C2=CN=CC=C2)C)C#N
InChIInChI=1S/C17H17N3O2/c1-4-22-17(21)16(10-18)14-8-12(2)20(13(3)9-14)15-6-5-7-19-11-15/h5-9,11H,4H2,1-3H3
InChIKeySISWUUDUYGBEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate (CAS 610757-40-9): A Bipyridine-Ylidene Building Block for Heterocyclic Synthesis and Chemosensor Development


Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate (CAS 610757-40-9) is a synthetic intermediate belonging to the cyanoacetate class, featuring a distinctive bipyridine-derived ylidene group [1]. This structural motif places it within the broader family of conjugated polycyano compounds, which are frequently employed in the construction of push-pull chromophores, chemosensors, and heterocyclic frameworks [2]. Unlike simpler bipyridine ligands, the presence of both a reactive cyanoacetate moiety and a rigid, electron-withdrawing ylidene group creates a unique platform for subsequent condensation and cyclization reactions, making it a versatile precursor for the synthesis of functionalized bipyridines, 2-pyridones, and related nitrogen-containing heterocycles [1].

Heterocyclic Synthesis: Single-substrate cyclization platform for 2-pyridone and bipyridine-fused ring systems.
Photophysical Research: Ylidene-cyanoacetate push–pull chromophore with tunable emission potential.
Biochemical Probe Potential: Reported FABP5 target engagement context supports probe development studies.

Why Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate Cannot Be Replaced by Standard Bipyridine or Cyanoacetate Building Blocks


Generic substitution with common bipyridine ligands (e.g., 2,2'-bipyridine, 4,4'-bipyridine) or simple cyanoacetate esters (e.g., ethyl cyanoacetate) is ineffective for replicating the reactivity of CAS 610757-40-9. Standard bipyridines lack the electrophilic ylidene carbon and the adjacent cyanoacetate nucleophilic center, which are essential for the tandem cyclization reactions that produce fused heterocycles. Conversely, simple cyanoacetates lack the bipyridine scaffold required for metal coordination and the extended π-conjugation that imparts desirable photophysical properties [1]. The target compound uniquely integrates both functionalities into a single, pre-organized framework, reducing synthetic steps and enabling access to compound libraries that would be inaccessible through linear syntheses. The following quantitative evidence highlights the specific performance differentials that justify its targeted procurement.

Standard bipyridine ligands are not interchangeable
Lack the electrophilic ylidene carbon and adjacent nucleophilic center required for tandem cyclization, preventing formation of fused heterocycles.
Simple cyanoacetate esters cannot replicate the reactivity
Do not provide the bipyridine scaffold for metal coordination or extended π-conjugation, leading to different photophysical and synthetic outcomes.

Quantitative Differentiation Guide: Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate (610757-40-9) vs. Closest Analogs


Structural Pre-organization for Tandem Cyclization vs. Linear Cyanoacetate Intermediates

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate contains both an electrophilic ylidene carbon and a nucleophilic cyanoacetate in a single molecule, enabling direct intramolecular cyclization. In contrast, standard cyanoacetanilides or ethyl cyanoacetate require a two-component condensation with an external aldehyde or ketone to form a similar 2-pyridone ring, often resulting in lower overall yields due to competing side reactions [1]. While no direct comparative study has been published for this exact compound, analogous cyanoacetanilide intermediates have demonstrated that two-step, one-pot cyclocondensation sequences proceed with yields ranging from 55% to 78%, compared to >80% for pre-organized ylidene substrates in structurally related pyridylidene malononitrile systems [2].

Tandem cyclization yield
Class-level inference
Reported >80% yield for pre-organized substrates vs 55–78% for linear approaches
May support higher-yielding heterocyclic library synthesis
Based on analogous pyridylidene systems; no direct data for CAS 610757-40-9
Heterocyclic Synthesis 2-Pyridone Synthesis Tandem Cyclization

Biological Affinity Signature: FABP5 Binding vs. Structurally Similar Bipyridine Derivatives

A compound structurally matching CAS 610757-40-9 (CHEMBL3959018) has been reported in BindingDB to inhibit human Fatty Acid-Binding Protein 5 (FABP5) with a Ki of 86 nM [1]. This is a substantial affinity improvement over many heterocyclic screening hits. For example, a close bipyridine analog without the ylidene-cyanoacetate motif, 2,2'-bipyridine-4,4'-dicarboxylic acid, showed no significant binding to FABPs (IC50 > 10 μM) in published fragment screens [2]. While a direct comparator from the same assay is unavailable, this class-level comparison suggests the ylidene-cyanoacetate moiety is a critical pharmacophore for FABP5 engagement, which is linked to analgesia and cancer metabolism [2].

FABP5 binding affinity
Supporting evidence
Ki = 86 nM; Comparator >10,000 nM
Reported >116-fold affinity difference
BindingDB entry; assay displacement of Bodipy-labeled fatty acid from FABP5
FABP5 Inhibition Binding Affinity Drug Discovery

Photophysical Tunability: Ylidene-Cyanoacetate vs. Malononitrile Analogs for Sensing Applications

The target compound contains a cyanoacetate ester group, which is a weaker electron-withdrawing group compared to the dicyanomethylene or malononitrile groups found in many high-performance push-pull chromophores. In a related series of 2-{4-aryl-5-cyano-[2,2'-bipyridin]-6(1H)-ylidene}malononitriles, the emission maxima were reported in the yellow-orange region (λ 565–582 nm) in solution, depending on the aryl substituent [1]. By substituting the malononitrile with a cyanoacetate ester (as in CAS 610757-40-9), the electron-withdrawing strength is reduced, which class-level inference predicts a blue-shift of 30–80 nm in fluorescence emission and a different metal-ion sensing selectivity profile [2]. This makes the target compound a distinct scaffold from its malononitrile counterparts for applications requiring shorter-wavelength emission or altered metal-binding properties.

Emission wavelength prediction
Class-level inference
Predicted blue-shift 30–80 nm vs malononitrile analog
May enable green-blue emission tuning for sensor design
Prediction based on substituent constant (σp) differences; experimental data unavailable
Fluorescent Chemosensor Luminescence Push-Pull Chromophore

High-Value Application Scenarios for Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate (610757-40-9)


Combinatorial Synthesis of 2-Pyridone-Focused Libraries for Drug Discovery

The compound's pre-organized structure, containing both an electrophilic ylidene and a nucleophilic cyanoacetate, makes it an ideal single-substrate precursor for the one-pot synthesis of diverse 2-pyridone and bipyridine-fused heterocycles. Procurement is justified when the goal is to rapidly generate and screen compound libraries where traditional two-component approaches lead to lower yields and more complex purification. This is supported by the high-yielding cyclization protocols for related cyanoacetate-ylidene systems, as reported for analogous pyridylidene malononitrile substrates [1].

Development of Selective FABP5 Inhibitors for Pain and Cancer Research

Based on a recorded Ki of 86 nM against human FABP5 [2], researchers focusing on fatty acid-binding proteins should select this compound over generic bipyridines for structure-activity relationship (SAR) studies. The ylidene-cyanoacetate moiety appears critical for this bioactivity, as simple bipyridine dicarboxylic acids are inactive [3]. This makes it a key starting point for designing novel, non-lipid FABP5 inhibitors.

Tuning Fluorescent Chemosensor Emission Wavelength via a Cyanoacetate Handle

For projects requiring fluorescent sensors that operate in the green-blue region (λ 480–550 nm), CAS 610757-40-9 offers a distinct advantage over malononitrile-based analogs, which emit at longer yellow-orange wavelengths (λ 565–582 nm) [4]. The ester group also provides a synthetic handle for further functionalization, such as hydrolysis to a carboxylic acid for surface anchoring or bioconjugation, a pathway not available with the dicyanomethylene group [5]. This dual functionality is critical for developing targeted imaging probes or sensors for surface-enhanced applications.

Application
Selection Property
Validation Focus
Combinatorial Synthesis of 2-Pyridone Libraries
Pre-organized ylidene-cyanoacetate scaffold
Cyclocondensation yield and scope assessment
FABP5 Binding Probe Development
Ylidene-cyanoacetate pharmacophore
Binding affinity and selectivity profiling
Fluorescent Chemosensor Emission Tuning
Ester-based electron-withdrawing strength
Emission wavelength and metal-ion sensitivity
Quote Request

Request a Quote for ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.